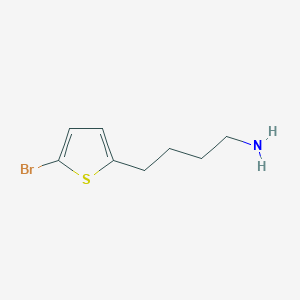

4-(5-Bromothiophen-2-yl)butan-1-amine

説明

4-(5-Bromothiophen-2-yl)butan-1-amine is a brominated thiophene derivative with the molecular formula C₈H₁₁BrNS and a molecular weight of 233.15 g/mol. Structurally, it features a butan-1-amine chain linked to a thiophene ring substituted with a bromine atom at the 5-position (Figure 1). The bromine atom enhances its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis.

特性

分子式 |

C8H12BrNS |

|---|---|

分子量 |

234.16 g/mol |

IUPAC名 |

4-(5-bromothiophen-2-yl)butan-1-amine |

InChI |

InChI=1S/C8H12BrNS/c9-8-5-4-7(11-8)3-1-2-6-10/h4-5H,1-3,6,10H2 |

InChIキー |

FPWAUBDTLCGAKW-UHFFFAOYSA-N |

正規SMILES |

C1=C(SC(=C1)Br)CCCCN |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromothiophen-2-yl)butan-1-amine typically involves the bromination of thiophene followed by a series of reactions to introduce the butan-1-amine chain. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

化学反応の分析

Types of Reactions

4-(5-Bromothiophen-2-yl)butan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming thiophene derivatives.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the thiophene ring.

科学的研究の応用

4-(5-Bromothiophen-2-yl)butan-1-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of advanced materials and polymers.

作用機序

The mechanism of action of 4-(5-Bromothiophen-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 4-(5-Bromothiophen-2-yl)butan-1-amine with structurally related compounds, emphasizing substituent positions, heterocyclic variations, and biological implications.

Positional Isomers on the Thiophene Ring

Key Insight : The 5-bromo substitution on thiophene optimizes interactions with aromatic residues in biological targets, whereas positional isomers exhibit diminished activity .

Heterocyclic Ring Variations

Key Insight : Thiophene derivatives exhibit superior pharmacokinetic profiles compared to thiazoles, which are more polar and less bioavailable .

Functional Group Modifications

| Compound | Functional Group | Molecular Formula | Unique Properties | Biological Activity |

|---|---|---|---|---|

| This compound | Primary amine | C₈H₁₁BrNS | Free amine enables salt formation and H-bonding | Dopamine receptor modulation |

| 4-(5-Bromo-2-methoxyphenyl)butan-2-amine | Methoxy group | C₁₁H₁₆BrNO | Methoxy enhances electron density on aromatic ring | Serotonin reuptake inhibition |

| 1-(5-Bromo-2-fluorophenyl)butan-1-amine | Fluorine | C₁₀H₁₁BrFN | Fluorine increases metabolic stability | Antipsychotic potential |

Key Insight : The primary amine group in this compound facilitates interactions with G-protein-coupled receptors (GPCRs), while fluorine or methoxy substitutions improve stability and selectivity .

Stereochemical and Chain-Length Variants

| Compound | Chain Length/Stereochemistry | Molecular Formula | Impact on Activity |

|---|---|---|---|

| (R)-1-(2-Bromo-5-fluorophenyl)butan-1-amine | Chiral center (R-configuration) | C₁₀H₁₁BrFN | Higher affinity for σ₁ receptors vs. S-isomer |

| 4-(3,5-Difluorophenoxy)butan-1-amine | Ether linkage | C₁₀H₁₁F₂NO | Reduced CNS activity due to polarity |

Key Insight : Stereochemistry significantly alters receptor binding, with R-isomers often showing enhanced efficacy .

生物活性

4-(5-Bromothiophen-2-yl)butan-1-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound has a molecular formula of C10H12BrN and features a bromothiophenyl moiety attached to a butanamine chain. The presence of the bromine atom in the thiophene ring may influence its electronic properties, potentially affecting its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The amine group can engage in hydrogen bonding, which is crucial for binding to target proteins. Additionally, the bromine atom may participate in halogen bonding, enhancing affinity for specific receptors.

1. Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects. These compounds often act on monoamine transporters, particularly serotonin and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft.

2. Anticancer Properties

Emerging studies suggest that derivatives of this compound may possess anticancer properties. For instance, certain brominated compounds have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

3. Neuroprotective Effects

Investigations into neuroprotective activities reveal that this compound could mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored the antidepressant potential of bromothiophene derivatives. The results indicated that these compounds significantly reduced depressive-like behaviors in rodent models when administered at specific dosages .

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that this compound exhibited cytotoxicity against human breast cancer cells (MCF-7). The compound induced apoptosis through the mitochondrial pathway, as evidenced by increased levels of caspase-3 activation and decreased mitochondrial membrane potential .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antidepressant, Anticancer | Monoamine transporter inhibition, Apoptosis induction |

| 4-(5-Chlorothiophen-2-yl)butan-1-amine | Moderate antidepressant | Similar mechanism as above |

| 4-(5-Iodothiophen-2-yl)butan-1-amine | Potential neuroprotective | Antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。